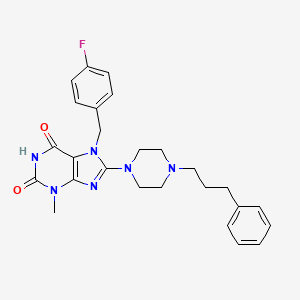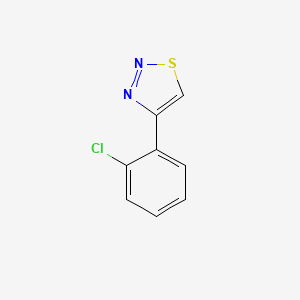
4-(2-Chlorophenyl)thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Chlorophenyl)thiadiazole” is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves cyclization, condensation reactions, and functional group transformations . For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and characterized, with the type of substitution reaction in the final step determined by two-dimensional (2D) NMR .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives, including “4-(2-Chlorophenyl)thiadiazole”, has been characterized by various spectroscopic techniques such as FT-IR, NMR, and HRMS . The crystal structure of a similar compound, “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, was reported and characterized by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific isomeric form and any substituents they may carry . For example, the ring opening of a related compound, “4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole”, results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .
Physical And Chemical Properties Analysis
The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry . In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .
Wissenschaftliche Forschungsanwendungen
Antiviral Research
Summary of the Application
“4-(2-Chlorophenyl)thiadiazole” is used in the synthesis of new compounds with potential antiviral activities . Specifically, it’s used in the creation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives .
Methods of Application or Experimental Procedures
The compound is synthesized in six steps starting from 4-chlorobenzoic acid . The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .
Results or Outcomes
The bioassay tests showed that some of the synthesized compounds possessed certain anti-tobacco mosaic virus activity . Specifically, compounds 7b and 7i showed this activity .
Antimicrobial Research
Summary of the Application
“4-(2-Chlorophenyl)thiadiazole” is used in the synthesis of new polymers with potential antimicrobial activities . Specifically, it’s used in the creation of 1,3,4-thiadiazole modified chitosan .
Methods of Application or Experimental Procedures
The compound is synthesized via linking the chitosan with the synthesized 1,3,4-thiadiazole compounds . The synthesized polymers exhibit high activity to control the growth of pathogenic bacteria (S. aureus, B. subtilis, E. coli, and P. aeruginosa), and unicellular fungi (C. albicans) .
Results or Outcomes
The MIC values were in the range of 25–100 µg mL –1 for Cs-EATT and 25–200 µg mL –1 for Cs-BATT with varied clear zones . The new polymers were mixed with three film-forming agents: polyvinyl alcohol, hydroxyethyl cellulose, and carboxymethyl cellulose to form six film dressings .
Green Synthesis of Thiadiazolo Pyrimidines
Summary of the Application
“4-(2-Chlorophenyl)thiadiazole” is used in the green synthesis of thiadiazolo pyrimidines .
Methods of Application or Experimental Procedures
The synthesis of [1,3,4] thiadiazolo [3,2-a]pyrimidine-6-carboxylate derivatives was carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles .
Results or Outcomes
The research aimed at synthesizing pyrimidine heterocycles that contain 1,3,4-thiadiazole ring moiety by microwave-assisted multi-component reactions .
Anti-Inflammatory and Analgesic Research
Summary of the Application
“4-(2-Chlorophenyl)thiadiazole” is used in the synthesis of new compounds with potential anti-inflammatory and analgesic activities .
Methods of Application or Experimental Procedures
The compound is synthesized in a multi-step process . The process involves the creation of various derivatives of 1,3,4-thiadiazoles .
Results or Outcomes
The bioassay tests showed that some of the synthesized compounds possessed certain anti-inflammatory and analgesic activity with a fast onset of action .
Catalyst Research
Summary of the Application
“4-(2-Chlorophenyl)thiadiazole” is used in the synthesis of new materials with potential catalytic activities .
Methods of Application or Experimental Procedures
The compound is synthesized via linking the fluorapatite with the synthesized 1,3,4-thiadiazole compounds . The synthesized materials were fully characterized using various spectral techniques including TEM, BET, XRD, FT-IR, SEM and EDX .
Results or Outcomes
The research aimed at assessing the prowess of the synthesized materials as catalysts .
Zukünftige Richtungen
The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research will likely focus on tailoring the properties and functionalities of these compounds through various synthetic strategies . This could lead to the development of new drugs with improved efficacy and reduced toxicity .
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCXAJYYMLPXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

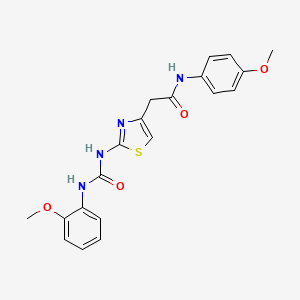
![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2954518.png)
![6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione](/img/structure/B2954520.png)
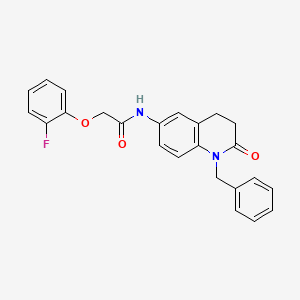
![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B2954522.png)
![6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one](/img/structure/B2954523.png)
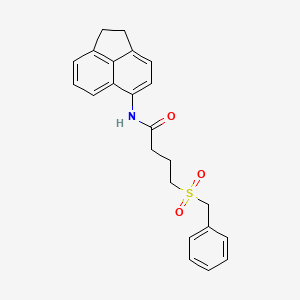
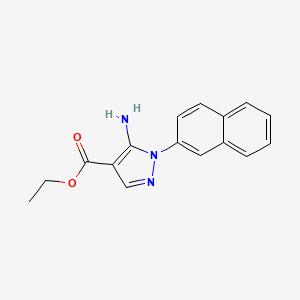
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954529.png)
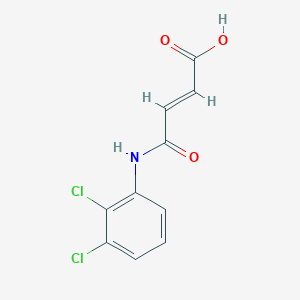
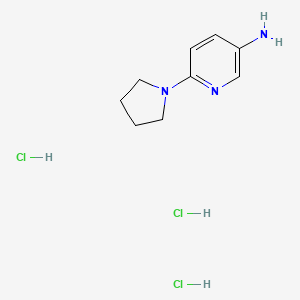
![benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2954533.png)
![Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate](/img/structure/B2954534.png)
